13-Hydroxytridecanoic acid

Description

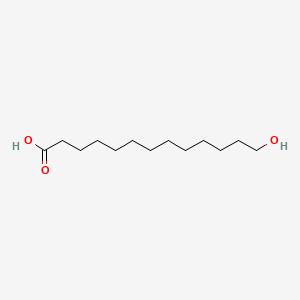

Structure

3D Structure

Properties

IUPAC Name |

13-hydroxytridecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O3/c14-12-10-8-6-4-2-1-3-5-7-9-11-13(15)16/h14H,1-12H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWXOPJCPYKBNEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCO)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30228073 | |

| Record name | 13-Hydroxytridecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30228073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7735-38-8 | |

| Record name | 13-Hydroxytridecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7735-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 13-Hydroxytridecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007735388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC159295 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159295 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 13-Hydroxytridecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30228073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biosynthesis of 13-Hydroxytridecanoic Acid: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 13-hydroxytridecanoic acid, a hydroxylated odd-chain fatty acid. While direct research on this specific molecule is limited, this document synthesizes current knowledge on fatty acid metabolism, particularly ω-hydroxylation, to present a putative pathway. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data from analogous reactions, and visual diagrams of the core biochemical processes. The elucidated pathway centers on the cytochrome P450-mediated hydroxylation of tridecanoic acid. This document aims to serve as a foundational resource to stimulate further investigation into the biosynthesis and potential physiological roles of 13-hydroxytridecanoic acid.

Introduction

Hydroxy fatty acids are a diverse class of lipid molecules that play crucial roles in various biological processes, including inflammation, ion channel regulation, and cellular signaling. While the metabolism of even-chain and unsaturated hydroxy fatty acids has been extensively studied, odd-chain hydroxy fatty acids such as 13-hydroxytridecanoic acid remain less characterized. Tridecanoic acid (C13:0), the precursor to 13-hydroxytridecanoic acid, is a saturated odd-chain fatty acid primarily derived from microbial sources in the gut.[1] Its metabolism is distinct from that of even-chain fatty acids. This guide outlines the probable biosynthetic route to 13-hydroxytridecanoic acid, focusing on the enzymatic machinery and regulatory aspects.

Proposed Biosynthetic Pathway of 13-Hydroxytridecanoic Acid

The biosynthesis of 13-hydroxytridecanoic acid is proposed to occur via the ω-hydroxylation of its precursor, tridecanoic acid. This reaction involves the introduction of a hydroxyl group at the terminal (ω) carbon atom of the fatty acid chain. This process is primarily catalyzed by a class of enzymes known as cytochrome P450 monooxygenases.

Key Enzymes and Reactions

The central enzymatic step is the conversion of tridecanoic acid to 13-hydroxytridecanoic acid. This reaction is catalyzed by cytochrome P450 enzymes belonging to the CYP4 family, which are known for their fatty acid ω-hydroxylase activity.[2][3] In humans, the most likely candidates for this reaction are members of the CYP4A and CYP4F subfamilies, such as CYP4A11 and CYP4F2.[4] These enzymes are monooxygenases that utilize molecular oxygen and electrons from NADPH, transferred via a cytochrome P450 reductase, to hydroxylate their substrates.[2][5]

The overall reaction can be summarized as follows:

Tridecanoic acid + O₂ + NADPH + H⁺ → 13-hydroxytridecanoic acid + H₂O + NADP⁺

dot

References

- 1. Free fatty acid receptors beyond fatty acids: A computational journey to explore peptides as possible binders of GPR120 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of regioisomers of hydroxystearic acids as peroxisomal proliferator-activated receptor agonists to boost the anti-ageing potential of retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of regioisomers of hydroxystearic acids as peroxisomal proliferator‐activated receptor agonists to boost the anti‐ageing potential of retinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The Enigmatic Presence of 13-Hydroxytridecanoic Acid in Microbial Lipids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Hydroxytridecanoic acid, a C13 hydroxylated fatty acid, has been identified as a component of the lipid profile of various microorganisms. Its presence, though not as ubiquitous as other fatty acids, is significant in the context of microbial physiology, secondary metabolite biosynthesis, and potential biotechnological applications. This technical guide provides an in-depth overview of the natural occurrence of 13-hydroxytridecanoic acid in microbial lipids, detailing quantitative data, experimental protocols for its analysis, and insights into its biosynthetic origins. This document is intended to serve as a comprehensive resource for researchers in microbiology, natural product chemistry, and drug development.

Quantitative Occurrence of 13-Hydroxytridecanoic Acid

The quantification of 13-hydroxytridecanoic acid in microbial lipids is crucial for understanding its physiological role and for potential biotechnological exploitation. The following table summarizes the available quantitative data on the occurrence of this fatty acid in various microbial species.

| Microbial Species | Lipid Fraction Analyzed | Concentration of 13-Hydroxytridecanoic Acid | Analytical Method | Reference |

| Bacillus amyloliquefaciens KX953161 | Lipopeptides | 4.304 ± 0.064 ng/mg of sample (as β-hydroxylated C13 fatty acid) | Gas Chromatography-Flame Ionization Detector (GC-FID) | [1] |

| Bacillus subtilis | Lipopeptides | Detected, not quantified in comparable units (as 3-OH-C13) | Gas Chromatography-Mass Spectrometry (GC-MS) | [2] |

| Bacillus mojavensis | Lipopeptides | Detected, not quantified in comparable units (as 3-OH-C13) | Gas Chromatography-Mass Spectrometry (GC-MS) | [2] |

| Cytophaga-Flexibacter group | Total hydrolysates | Detected, not quantified in comparable units (as 3-hydroxy-13-methyl-tetradecanoic acid) | Gas Chromatography-Mass Spectrometry (GC-MS) |

Experimental Protocols

Accurate detection and quantification of 13-hydroxytridecanoic acid from microbial sources require robust and validated experimental protocols. This section outlines a general workflow and specific methodologies cited in the literature for the extraction, derivatization, and analysis of this hydroxylated fatty acid.

Experimental Workflow

The overall process for analyzing 13-hydroxytridecanoic acid in microbial lipids can be visualized as a multi-step workflow.

Detailed Methodologies

1. Lipid Extraction

-

Objective: To isolate total lipids from microbial biomass.

-

Protocol (Based on Bligh and Dyer method):

-

Harvest microbial cells from a liquid culture by centrifugation.

-

Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove residual media components.

-

To the cell pellet, add a mixture of chloroform and methanol (typically in a 1:2 v/v ratio).

-

Homogenize the mixture thoroughly to ensure cell lysis and lipid solubilization.

-

Add chloroform and water to the mixture to induce phase separation.

-

Centrifuge the mixture to separate the phases. The lower chloroform phase contains the lipids.

-

Carefully collect the chloroform layer and evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.

-

2. Saponification and Derivatization for GC-MS Analysis

-

Objective: To release fatty acids from complex lipids and convert them into volatile derivatives for GC-MS analysis.

-

Protocol for Silylation (as described for 3-hydroxy fatty acids):

-

The dried lipid extract is subjected to acid methanolysis to release the fatty acids as methyl esters.

-

The resulting fatty acid methyl esters are then dried.

-

For the derivatization of the hydroxyl group, a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is added to the dried sample.

-

The reaction mixture is heated (e.g., at 80°C for 1 hour) to ensure complete derivatization.

-

The resulting trimethylsilyl (TMS)-derivatized 3-hydroxy fatty acid methyl esters are then ready for GC-MS analysis.

-

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Objective: To separate, identify, and quantify the derivatized 13-hydroxytridecanoic acid.

-

Typical GC-MS Parameters:

-

Gas Chromatograph: Agilent 5890 series II or similar.

-

Column: HP-5MS capillary column (or equivalent non-polar column), e.g., 30 m x 0.25 mm internal diameter, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Splitless or split injection.

-

Oven Temperature Program: An initial temperature of around 80-100°C held for a few minutes, followed by a temperature ramp (e.g., 3-15°C/min) to a final temperature of 280-300°C, held for several minutes.

-

Mass Spectrometer: Operated in electron impact (EI) ionization mode.

-

Scan Range: Typically m/z 50-550.

-

-

Identification: The identification of the TMS-derivatized 13-hydroxytridecanoic acid methyl ester is based on its retention time and the comparison of its mass spectrum with known standards or library data. A characteristic fragment ion for TMS-derivatized β-hydroxy fatty acids is often observed at m/z 175.[2] The M-15 fragment (loss of a methyl group) can be used to determine the carbon chain length.[2] For 3-OH-C13, this would correspond to an m/z of 301.[2]

Biosynthetic Pathways

The biosynthesis of 13-hydroxytridecanoic acid is intrinsically linked to the general fatty acid synthesis (FAS) pathway in bacteria. The formation of the β-hydroxy intermediate is a fundamental step in the fatty acid elongation cycle.

General Fatty Acid Synthesis (FAS) and Formation of β-Hydroxyacyl-ACP

In bacteria, fatty acid synthesis is a cyclical process involving a series of enzymatic reactions. The β-hydroxyacyl-ACP intermediate is formed in the third step of each elongation cycle.

Proposed Pathway for 13-Hydroxytridecanoic Acid Formation in Bacillus

In Bacillus species, the β-hydroxy fatty acid moiety of lipopeptides like surfactin is often hydroxylated by specific enzymes. A likely pathway for the formation of 13-hydroxytridecanoic acid involves the action of a cytochrome P450 monooxygenase on a C13 fatty acid precursor.

Conclusion

The natural occurrence of 13-hydroxytridecanoic acid in microbial lipids, particularly in species of Bacillus and the Cytophaga-Flexibacter group, highlights the diversity of microbial fatty acid metabolism. While quantitative data is still limited, the established analytical protocols provide a clear path for further investigation into the distribution and abundance of this molecule. The biosynthesis is likely linked to the general fatty acid synthesis pathway, with specific hydroxylases, such as cytochrome P450 enzymes, playing a key role in its formation. Further research into the specific enzymes and regulatory mechanisms governing the production of 13-hydroxytridecanoic acid will be crucial for elucidating its physiological function and for harnessing its potential in various biotechnological and pharmaceutical applications.

References

- 1. Genetic engineering of the branched-chain fatty acid biosynthesis pathway to enhance surfactin production from Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Substrate recognition and molecular mechanism of fatty acid hydroxylation by cytochrome P450 from Bacillus subtilis. Crystallographic, spectroscopic, and mutational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 13-Hydroxytridecanoic Acid: A Technical Guide for Research Applications

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis of 13-hydroxytridecanoic acid, a long-chain omega-hydroxy fatty acid with potential applications in various research fields.

This technical document provides a comprehensive overview of the primary synthetic routes for obtaining 13-hydroxytridecanoic acid for research purposes. It details both a classical chemical synthesis approach and modern biocatalytic methods, offering researchers a choice based on their specific needs regarding scalability, purity, and environmental considerations. This guide includes detailed experimental protocols, comparative data, and workflow visualizations to facilitate the practical implementation of these synthetic strategies.

Introduction

13-Hydroxytridecanoic acid is a C13 omega-hydroxy fatty acid. While not as commonly studied as other fatty acids, its unique structure, with a terminal hydroxyl group and a carboxylic acid function, makes it a valuable synthon for the preparation of various bioactive molecules and materials. Its applications can be found in the synthesis of surfactants, emulsifiers, lubricants, and specialized polyester resins[1]. Furthermore, hydroxy fatty acids are integral components of certain lipopeptide biosurfactants, which are of interest for their antimicrobial and surface-active properties. This guide aims to provide researchers with the necessary technical information to synthesize 13-hydroxytridecanoic acid in a laboratory setting.

Synthesis Methodologies

Two primary approaches for the synthesis of 13-hydroxytridecanoic acid are presented: chemical synthesis via hydrolysis of a bromo-precursor and biocatalytic synthesis using engineered microorganisms.

Chemical Synthesis: Hydrolysis of 13-Bromotridecanoic Acid

A straightforward and reliable method for the preparation of 13-hydroxytridecanoic acid is the nucleophilic substitution of 13-bromotridecanoic acid. This precursor is commercially available, making this route accessible for most research laboratories. The reaction involves the hydrolysis of the terminal bromide to a hydroxyl group, typically under basic conditions.

Materials:

-

13-bromotridecanoic acid

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Water (distilled or deionized)

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether or other suitable organic solvent for extraction

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 13-bromotridecanoic acid (1.0 eq) in an aqueous solution of sodium hydroxide (2.0-3.0 eq). The concentration of the NaOH solution should be in the range of 1-2 M.

-

Hydrolysis: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC), observing the disappearance of the starting material.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the solution to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. This will protonate the carboxylate to the carboxylic acid and precipitate the product if it is not soluble in the acidic aqueous solution.

-

Extraction: Extract the acidified aqueous mixture with diethyl ether (3 x 50 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic extracts with brine (saturated NaCl solution) to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield pure 13-hydroxytridecanoic acid.

Biocatalytic Synthesis: Hydroxylation of Tridecanoic Acid

An alternative, "green" approach to the synthesis of 13-hydroxytridecanoic acid is through the use of biocatalysts. Engineered microorganisms, particularly those expressing cytochrome P450 monooxygenases, have been shown to be effective in the regioselective hydroxylation of fatty acids. These enzymatic reactions are typically performed in whole-cell systems, offering a more environmentally friendly process.

Materials:

-

Engineered Escherichia coli strain expressing a suitable cytochrome P450 monooxygenase (e.g., from the CYP153A family) and its reductase partner.

-

Tridecanoic acid (substrate)

-

Growth medium for E. coli (e.g., LB or a defined minimal medium)

-

Inducer for protein expression (e.g., IPTG)

-

Glucose or other carbon source

-

Buffer for biotransformation (e.g., potassium phosphate buffer)

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Cultivation of Biocatalyst: Inoculate a starter culture of the engineered E. coli strain in a suitable growth medium and grow overnight. Use this to inoculate a larger volume of fresh medium and grow the cells to a specific optical density (e.g., OD₆₀₀ of 0.6-0.8).

-

Induction of Enzyme Expression: Induce the expression of the cytochrome P450 enzyme and its reductase by adding an appropriate inducer (e.g., IPTG) to the culture. Continue the incubation for several hours at a reduced temperature (e.g., 18-25 °C) to ensure proper protein folding.

-

Biotransformation: Harvest the cells by centrifugation and resuspend them in a reaction buffer containing a carbon source (e.g., glucose) to provide reducing equivalents (NADPH) for the P450 enzyme.

-

Substrate Addition: Add tridecanoic acid (dissolved in a small amount of a water-miscible solvent like ethanol or DMSO to aid solubility) to the cell suspension to a final concentration typically in the low millimolar range to avoid substrate toxicity.

-

Reaction: Incubate the reaction mixture with shaking for 24-48 hours at a suitable temperature (e.g., 30 °C). Monitor the formation of the product by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) analysis of samples taken at different time points.

-

Extraction and Purification: After the biotransformation, acidify the reaction mixture and extract the product with an organic solvent as described in the chemical synthesis protocol. The purification would follow similar chromatographic procedures.

Data Presentation

The following table summarizes the key quantitative data for the two presented synthesis methods. The data for the chemical synthesis is based on typical yields for similar reactions, while the biocatalytic data is an estimate based on published results for the hydroxylation of other long-chain fatty acids.

| Parameter | Chemical Synthesis (Hydrolysis) | Biocatalytic Synthesis (Whole-Cell) |

| Starting Material | 13-Bromotridecanoic Acid | Tridecanoic Acid |

| Typical Yield | 70-90% | 30-70% (titer dependent) |

| Purity (after chromatography) | >98% | >98% |

| Key Reagents | NaOH/KOH, HCl | Engineered E. coli, growth media |

| Reaction Conditions | Reflux in aqueous base | 25-37 °C in aqueous buffer |

| Environmental Impact | Use of organic solvents and strong acids/bases | Generally lower environmental impact |

Spectroscopic Data for 13-Hydroxytridecanoic Acid:

| Spectroscopy | Expected Data |

| ¹H NMR (CDCl₃) | δ ~3.64 (t, 2H, -CH₂-OH), ~2.35 (t, 2H, -CH₂-COOH), ~1.2-1.7 (m, broad, -(CH₂)₁₀-), ~1.7 (s, 1H, -OH) |

| ¹³C NMR (CDCl₃) | δ ~179 (-COOH), ~63 (-CH₂-OH), ~34 (-CH₂-COOH), ~25-33 (-(CH₂)₁₀-) |

| Mass Spectrometry (ESI-) | m/z [M-H]⁻ ≈ 229.18 |

| Infrared (IR) | ~3400 cm⁻¹ (O-H stretch, broad), ~2920 & 2850 cm⁻¹ (C-H stretch), ~1710 cm⁻¹ (C=O stretch) |

Mandatory Visualizations

The following diagrams illustrate the workflows for the chemical and biocatalytic synthesis of 13-hydroxytridecanoic acid.

Caption: Chemical synthesis workflow for 13-hydroxytridecanoic acid.

Caption: Biocatalytic synthesis workflow for 13-hydroxytridecanoic acid.

As no specific signaling pathway for 13-hydroxytridecanoic acid in a drug development context is well-established, the following diagram illustrates the logical relationship and comparison between the two primary synthesis strategies.

Caption: Comparison of chemical and biocatalytic synthesis strategies.

Conclusion

This guide provides two distinct and effective methodologies for the synthesis of 13-hydroxytridecanoic acid for research purposes. The choice between chemical and biocatalytic synthesis will depend on the specific requirements of the research project, including considerations of scale, cost, available expertise, and environmental impact. The detailed protocols and comparative data presented herein are intended to empower researchers to produce this valuable molecule for their investigations into areas such as novel surfactants, polymers, and bioactive lipopeptides.

References

An In-depth Technical Guide to 13-Hydroxytridecanoic Acid: Properties, Protocols, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Hydroxytridecanoic acid is a long-chain hydroxy fatty acid. While specific research on this particular molecule is limited, this guide provides a comprehensive overview of its known chemical and physical properties. In the absence of specific experimental data for this compound, this document further details established methodologies for the synthesis, purification, and analysis of similar long-chain hydroxy fatty acids. Additionally, it explores the general biological roles and signaling pathways associated with this class of molecules, offering a valuable contextual framework for future research and development.

Chemical and Physical Properties

Quantitative data for 13-hydroxytridecanoic acid is sparse in publicly available literature. The following table summarizes the available information.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₆O₃ | NIST Chemistry WebBook |

| Molecular Weight | 230.34 g/mol | NIST Chemistry WebBook |

| CAS Number | 7735-38-8 | NIST Chemistry WebBook |

| Melting Point | 40-42 °C | Commercial supplier data |

| Solubility | Soluble in ethanol, ethers, and fatty esters; Insoluble in water. | Commercial supplier data |

| Enthalpy of Formation (Solid) | -979 ± 3 kJ/mol | NIST Chemistry WebBook |

Spectroscopic Data (Predicted and General for ω-Hydroxy Fatty Acids)

Due to the lack of specific published spectra for 13-hydroxytridecanoic acid, this section outlines the expected spectral characteristics based on its chemical structure and data from analogous long-chain hydroxy fatty acids.

¹H NMR Spectroscopy (Predicted)

-

δ ~3.6 ppm (t, 2H): Triplet corresponding to the two protons on the carbon bearing the hydroxyl group (C-13).

-

δ ~2.3 ppm (t, 2H): Triplet for the two protons on the carbon alpha to the carboxyl group (C-2).

-

δ ~1.6 ppm (m, 4H): Multiplets for the protons on the carbons beta to the hydroxyl group (C-12) and the carboxyl group (C-3).

-

δ ~1.2-1.4 ppm (m, 16H): A broad multiplet representing the protons of the central methylene groups in the alkyl chain.

-

δ ~12.0 ppm (s, 1H): A broad singlet for the acidic proton of the carboxylic acid group (this peak may be absent in deuterated protic solvents).

¹³C NMR Spectroscopy (Predicted)

-

δ ~180 ppm: Carbonyl carbon of the carboxylic acid.

-

δ ~63 ppm: Carbon bearing the hydroxyl group (C-13).

-

δ ~34 ppm: Carbon alpha to the carboxyl group (C-2).

-

δ ~22-32 ppm: A series of peaks corresponding to the methylene carbons of the alkyl chain.

-

δ ~25 ppm: Carbon beta to the carboxyl group (C-3).

-

δ ~32.5 ppm: Carbon beta to the hydroxyl group (C-12).

Infrared (IR) Spectroscopy (General Characteristics)

-

3300-2500 cm⁻¹ (broad): O-H stretching vibration of the carboxylic acid.

-

~1710 cm⁻¹ (strong): C=O stretching vibration of the carboxylic acid.

-

~3400 cm⁻¹ (broad): O-H stretching vibration of the terminal hydroxyl group.

-

2920 and 2850 cm⁻¹ (strong): C-H stretching vibrations of the methylene groups.

-

~1465 cm⁻¹: C-H bending vibration of the methylene groups.

-

~1050 cm⁻¹: C-O stretching vibration of the hydroxyl group.

Mass Spectrometry (MS) (General Fragmentation Pattern)

In electron ionization (EI) mass spectrometry, long-chain fatty acids and their derivatives often exhibit characteristic fragmentation patterns. For 13-hydroxytridecanoic acid, expected fragments would arise from:

-

Alpha-cleavage around the hydroxyl group.

-

Cleavage adjacent to the carbonyl group.

-

Loss of water from the molecular ion.

-

A series of fragment ions separated by 14 Da , corresponding to the loss of methylene units.

Experimental Protocols

The following are generalized protocols for the synthesis and analysis of ω-hydroxy fatty acids, which can be adapted for 13-hydroxytridecanoic acid.

Synthesis of ω-Hydroxy Fatty Acids

A common method for the synthesis of ω-hydroxy fatty acids involves the reduction of the corresponding dicarboxylic acid monoester.

Protocol: Synthesis via Reduction of a Dicarboxylic Acid Monoester

-

Esterification: A long-chain dicarboxylic acid (e.g., tridecanedioic acid) is mono-esterified, for example, by refluxing with a controlled amount of methanol and a catalytic amount of acid.

-

Salt Formation: The resulting monoester is neutralized with an alkali or alkaline earth metal hydroxide (e.g., calcium hydroxide) to form the corresponding salt.

-

Reduction: The salt of the dicarboxylic acid monoester is then reduced. This can be achieved using a borohydride compound (e.g., sodium borohydride) in a suitable solvent or through catalytic hydrogenation.

-

Acidification and Extraction: After the reduction is complete, the reaction mixture is acidified (e.g., with HCl) to protonate the carboxylate and form the free ω-hydroxy fatty acid. The product is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: The extracted product is purified using techniques such as column chromatography on silica gel or recrystallization.

Analysis of Hydroxy Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of fatty acids. Derivatization is typically required to increase the volatility of the hydroxy fatty acids.

Protocol: GC-MS Analysis of Hydroxy Fatty Acids

-

Esterification: The carboxylic acid group is first converted to its methyl ester by reaction with a reagent such as boron trifluoride in methanol or by using trimethylsilyldiazomethane.

-

Silylation: The hydroxyl group is then derivatized to a trimethylsilyl (TMS) ether by reacting with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). This step increases the volatility and thermal stability of the compound.

-

GC-MS Analysis: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The separated components are then introduced into a mass spectrometer for detection and identification based on their mass spectra and retention times.

Biological Activity and Signaling Pathways (General Context)

Specific biological activities and signaling pathways for 13-hydroxytridecanoic acid have not been extensively studied. However, research on other long-chain and ω-hydroxy fatty acids provides insights into their potential roles.

Long-chain fatty acids are crucial components of cellular membranes and serve as energy sources.[1] Hydroxylated fatty acids are metabolites that can have diverse biological functions.[2]

Omega-hydroxy fatty acids can be further metabolized to dicarboxylic acids, which are involved in energy metabolism. Some long-chain fatty acids and their derivatives are known to act as signaling molecules, often by activating nuclear receptors such as peroxisome proliferator-activated receptors (PPARs).[3][4] PPARs are key regulators of lipid metabolism and inflammation.[5][6] Activation of PPARα, for instance, can lead to the upregulation of genes involved in fatty acid oxidation.[7][8]

Given its structure, it is plausible that 13-hydroxytridecanoic acid could interact with fatty acid binding proteins and be a substrate for various enzymes involved in lipid metabolism. It may also have the potential to modulate signaling pathways such as those governed by PPARs. However, empirical evidence is required to confirm these possibilities.

Visualizations

As no specific signaling pathways for 13-hydroxytridecanoic acid have been identified, the following diagram illustrates a general experimental workflow for the characterization of a novel hydroxy fatty acid.

Caption: General workflow for the synthesis, characterization, and biological evaluation of a novel hydroxy fatty acid.

Conclusion

13-Hydroxytridecanoic acid represents a molecule of interest within the broader class of hydroxy fatty acids. While specific data on its properties and biological functions are currently limited, this guide provides a foundational understanding based on its chemical nature and the established knowledge of similar compounds. The detailed experimental protocols and the conceptual framework for its potential biological roles are intended to serve as a valuable resource for researchers initiating studies on this and other related long-chain hydroxy fatty acids. Further investigation is warranted to fully elucidate the specific characteristics and potential applications of 13-hydroxytridecanoic acid in scientific research and drug development.

References

- 1. uanlch.vscht.cz [uanlch.vscht.cz]

- 2. Omega 3-fatty acids: health benefits and cellular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The potential of natural products for targeting PPARα - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Peroxisome proliferator-activated receptor-α accelerates α-chlorofatty acid catabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Omega-3 Fatty Acids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. PPARα and PPARγ activation attenuates total free fatty acid and triglyceride accumulation in macrophages via the inhibition of Fatp1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potent PPARα activator derived from tomato juice, 13-oxo-9,11-octadecadienoic acid, decreases plasma and hepatic triglyceride in obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Role of Omega-Hydroxy Fatty Acids in Cellular Metabolism: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides an in-depth exploration of the synthesis, degradation, and signaling functions of omega-hydroxy fatty acids (ω-OH FAs). It details their critical roles in various physiological and pathological processes, with a particular focus on the well-characterized metabolite, 20-hydroxyeicosatetraenoic acid (20-HETE). The guide includes detailed experimental protocols and quantitative data to support further research and development in this field.

Introduction to Omega-Hydroxy Fatty Acids

Omega-hydroxy fatty acids are a class of lipid molecules characterized by a hydroxyl group (-OH) at the terminal (omega) carbon of their aliphatic chain.[1] This hydroxylation is the initial and rate-limiting step in a metabolic pathway known as omega-oxidation. While once considered a minor, subsidiary pathway for fatty acid catabolism when beta-oxidation is impaired, it is now understood that ω-oxidation produces highly active signaling molecules that regulate critical cellular functions, including vascular tone, inflammation, and renal function.[2][3][4] The products of this pathway, particularly 20-HETE derived from arachidonic acid, are implicated in numerous diseases, including hypertension, cancer, and inflammatory disorders, making them significant targets for therapeutic intervention.[5][6]

Synthesis and Degradation Pathways

The metabolism of ω-OH FAs involves a two-stage process: initial synthesis in the endoplasmic reticulum followed by degradation, primarily in peroxisomes.

Synthesis: Cytochrome P450-Mediated ω-Hydroxylation

The synthesis of ω-OH FAs is catalyzed by a specific group of enzymes from the cytochrome P450 (CYP) superfamily, known as omega-hydroxylases.[2][7] These enzymes are monooxygenases that introduce a hydroxyl group onto the terminal methyl carbon of fatty acids.[2]

-

Key Enzymes: In humans, the primary enzymes responsible for ω-hydroxylation belong to the CYP4A and CYP4F subfamilies.[6]

-

Reaction: The hydroxylation reaction requires molecular oxygen (O2) and the reducing equivalent NADPH.[2] The overall reaction is: RH + O₂ + NADPH + H⁺ → ROH + H₂O + NADP⁺[2]

-

Substrates: These enzymes act on a variety of fatty acid substrates, including saturated, unsaturated, and branched-chain fatty acids, as well as eicosanoids like prostaglandins and leukotrienes.[7][10]

References

- 1. Omega hydroxy acid - Wikipedia [en.wikipedia.org]

- 2. Cytochrome P450 omega hydroxylase - Wikipedia [en.wikipedia.org]

- 3. The biological significance of ω-oxidation of fatty acids [jstage.jst.go.jp]

- 4. The biological significance of ω-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Conflicting roles of 20-HETE in hypertension and renal end organ damage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytochrome P450 ω-Hydroxylases in Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytochrome P450 omega hydroxylase (CYP4) function in fatty acid metabolism and metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. The curious family of cytochrome P450 4F fatty acid ω-hydroxylases: recent developments in their function and relevance for human health - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Functions of Cytochrome P450 ω-hydroxylases and the Associated Eicosanoids in Inflammation-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Isolation of Long-Chain Hydroxy Fatty Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, purification, and characterization of long-chain hydroxy fatty acids (LCHFAs). It includes detailed experimental protocols, quantitative data, and visualizations of relevant signaling pathways to support researchers and professionals in the fields of biochemistry, drug development, and biotechnology.

Introduction to Long-Chain Hydroxy Fatty Acids

Long-chain hydroxy fatty acids (LCHFAs) are a class of fatty acids characterized by a carbon chain of 13 or more atoms and the presence of at least one hydroxyl group. These molecules are found in a variety of organisms, including plants, animals, and microbes. The position of the hydroxyl group along the carbon chain can vary, leading to a diverse range of isomers with distinct chemical properties and biological activities. LCHFAs are precursors for the synthesis of various commercially valuable compounds, such as biopolymers, lubricants, and emulsifiers, and are also involved in cellular signaling pathways, making them a subject of growing interest in drug development.

Historical Perspective on the Discovery and Characterization of LCHFAs

The discovery and characterization of LCHFAs are intrinsically linked to the advancement of analytical chemistry. Early research in the mid-20th century identified the presence of unusual fatty acids in plant oils and microbial lipids. However, the precise structural elucidation of these molecules was challenging. The advent of gas chromatography-mass spectrometry (GC-MS) in the 1950s and its subsequent refinement provided a powerful tool for the separation and identification of fatty acid methyl esters, including their hydroxylated forms. Further developments in liquid chromatography-tandem mass spectrometry (LC-MS/MS) have enabled more sensitive and specific quantification of LCHFAs in complex biological matrices. Seminal work in the field has often focused on organisms that produce high levels of specific LCHFAs, such as Ricinus communis (castor bean), which is rich in ricinoleic acid (12-hydroxy-9-cis-octadecenoic acid). More recently, metabolic engineering of microorganisms like the yeast Starmerella bombicola has opened new avenues for the large-scale production of specific LCHFAs.

Isolation and Purification of Long-Chain Hydroxy Fatty Acids

The isolation and purification of LCHFAs from biological sources is a multi-step process that typically involves extraction, purification, and in some cases, derivatization. The specific protocol can vary depending on the source material and the desired purity of the final product.

Microbial Production and Extraction from Starmerella bombicola

The yeast Starmerella bombicola has been metabolically engineered to produce high titers of (ω-1)-hydroxy fatty acids. A typical production and extraction workflow is outlined below.

Experimental Workflow for LCHFA Production and Extraction

13-Hydroxytridecanoic Acid: An Unexplored Potential Biomarker in Metabolic Disorders

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metabolic disorders, including insulin resistance, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. The identification of novel biomarkers is crucial for early diagnosis, risk stratification, and the development of targeted therapies. While significant research has focused on even-chain fatty acids and their metabolites, odd-chain fatty acids and their hydroxylated derivatives remain a largely unexplored frontier. This technical guide delves into the current state of knowledge surrounding 13-hydroxytridecanoic acid, a hydroxylated odd-chain fatty acid, as a potential biomarker for metabolic disorders. Due to a notable scarcity of direct research on this specific molecule, this paper synthesizes information from related fields, including the metabolism of tridecanoic acid, the function of fatty acid-hydroxylating enzymes, and the signaling roles of other hydroxylated fatty acids, to build a case for future investigation.

Introduction: The Significance of Novel Metabolic Biomarkers

The rising prevalence of metabolic syndrome, a cluster of conditions including central obesity, hypertension, dyslipidemia, and insulin resistance, necessitates a deeper understanding of the underlying pathophysiology.[1] Circulating metabolites, such as fatty acids, can offer a window into the metabolic state of an individual and serve as sensitive biomarkers.[2] Odd-chain fatty acids, like tridecanoic acid (C13:0), are less common than their even-chain counterparts and are primarily derived from microbial metabolism in the gut or from the diet, particularly dairy fats.[3] Emerging evidence suggests that odd-chain fatty acids may have a protective role in metabolic health, but their hydroxylated metabolites are poorly characterized.[3] This guide focuses on 13-hydroxytridecanoic acid, exploring its potential origins, metabolic fate, and hypothetical role in the pathology of metabolic diseases.

The Metabolic Context of 13-Hydroxytridecanoic Acid

Tridecanoic Acid: The Precursor Molecule

Tridecanoic acid (C13:0) is a saturated odd-chain fatty acid present in trace amounts in human plasma.[3] Its metabolism is distinct from even-chain fatty acids; beta-oxidation of tridecanoic acid ultimately yields propionyl-CoA, which can enter the tricarboxylic acid (TCA) cycle as succinyl-CoA, a process known as anaplerosis.[3] This anaplerotic potential suggests that odd-chain fatty acids could influence glucose homeostasis.[3]

Enzymatic Hydroxylation of Fatty Acids: The Cytochrome P450 Superfamily

The hydroxylation of fatty acids is primarily carried out by cytochrome P450 (CYP) enzymes, particularly those belonging to the CYP4A and CYP4F subfamilies.[4] These enzymes catalyze the addition of a hydroxyl group to the terminal (ω) or sub-terminal (ω-1) carbon of a fatty acid.[4] This modification increases the water solubility of the fatty acid, facilitating its further metabolism and excretion, and can also generate bioactive signaling molecules.

While direct evidence for the specific enzyme responsible for producing 13-hydroxytridecanoic acid is lacking, the substrate specificities of CYP4A and CYP4F enzymes suggest they are strong candidates.

| Enzyme Family | Primary Function in Fatty Acid Metabolism | Key Substrates | Relevance to Metabolic Disease |

| CYP4A | ω-hydroxylation of medium to long-chain fatty acids.[5] | Lauric acid, Arachidonic acid.[5] | Implicated in the production of 20-HETE, a vasoactive eicosanoid that can influence blood pressure and insulin sensitivity.[5] |

| CYP4F | ω-hydroxylation of long-chain and very-long-chain fatty acids, as well as eicosanoids.[6] | Arachidonic acid, Leukotriene B4, Vitamin K.[6][7] | Involved in both pro- and anti-inflammatory pathways. CYP4F2 genetic variants have been associated with cardiovascular disease risk.[7] |

Hypothetical Signaling Pathways Involving 13-Hydroxytridecanoic Acid

Hydroxylated fatty acids can act as signaling molecules, often by activating nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs).[8] PPARs are key regulators of lipid and glucose metabolism, and their activation can lead to improved insulin sensitivity and reduced inflammation.[8] It is plausible that 13-hydroxytridecanoic acid could function as a ligand for one of the PPAR isoforms (α, γ, or δ).

Potential Activation of PPARα

PPARα is highly expressed in the liver and is a major regulator of fatty acid oxidation.[9] Activation of PPARα by fibrate drugs is a common therapy for dyslipidemia.[9] Some hydroxylated fatty acids have been shown to be potent PPARα activators.[9]

Potential Activation of PPARγ

PPARγ is predominantly found in adipose tissue and is a master regulator of adipogenesis and insulin sensitivity.[8] The thiazolidinedione class of anti-diabetic drugs exerts its effects through PPARγ activation.[8] Certain oxidized fatty acids are known endogenous ligands for PPARγ.[8]

Below is a diagram illustrating the hypothetical pathway of 13-hydroxytridecanoic acid formation and its potential action on a PPAR receptor.

Caption: Hypothetical synthesis of 13-hydroxytridecanoic acid and its potential signaling via PPARs.

Experimental Protocols for the Analysis of 13-Hydroxytridecanoic Acid

Sample Preparation

-

Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be used to isolate lipids from plasma, serum, or tissue homogenates. A common LLE method is the Folch or Bligh-Dyer extraction using a chloroform/methanol mixture. SPE with a C18 or mixed-mode sorbent can provide a cleaner extract.

-

Derivatization (Optional but Recommended): To improve chromatographic separation and ionization efficiency in mass spectrometry, fatty acids are often derivatized. Common derivatization agents include N-(4-aminomethylphenyl)pyridinium (AMPP) for enhanced positive ionization or pentafluorobenzyl (PFB) bromide for sensitive negative ionization.

LC-MS/MS Analysis

-

Chromatography: Reversed-phase liquid chromatography (RPLC) using a C18 column is typically employed to separate fatty acid isomers. A gradient elution with a mobile phase consisting of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium acetate, is used.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides the highest sensitivity and selectivity. Specific precursor-to-product ion transitions for the derivatized 13-hydroxytridecanoic acid would need to be determined using a pure standard. An isotopically labeled internal standard (e.g., 13-hydroxytridecanoic acid-d4) is crucial for accurate quantification.

The following diagram outlines a general experimental workflow for the analysis of hydroxylated fatty acids.

Caption: A generalized workflow for the analysis of hydroxylated fatty acids from biological samples.

Current Knowledge Gaps and Future Directions

The current body of scientific literature presents a significant knowledge gap regarding the role of 13-hydroxytridecanoic acid in metabolic disorders. To establish this molecule as a viable biomarker, future research should focus on the following areas:

-

Development of a Validated Analytical Method: A robust and sensitive method for the absolute quantification of 13-hydroxytridecanoic acid in human biological fluids is a critical first step.

-

Quantification in Clinical Cohorts: The concentration of 13-hydroxytridecanoic acid should be measured in well-characterized cohorts of healthy individuals and patients with varying degrees of metabolic dysfunction (e.g., obesity, metabolic syndrome, NAFLD, type 2 diabetes).

-

Identification of Biosynthetic Pathways: Research is needed to identify the specific enzymes responsible for the synthesis of 13-hydroxytridecanoic acid and to understand how the expression and activity of these enzymes are regulated in metabolic disease states.

-

Investigation of Biological Activity: In vitro and in vivo studies are required to determine if 13-hydroxytridecanoic acid has direct biological effects on pathways relevant to metabolic health, such as insulin signaling, inflammation, and lipid metabolism. This includes assessing its potential as a ligand for PPARs or other nuclear receptors.

Conclusion

While direct evidence is currently lacking, the metabolic context of 13-hydroxytridecanoic acid as a hydroxylated odd-chain fatty acid makes it an intriguing candidate for a novel biomarker in metabolic disorders. Its precursor, tridecanoic acid, has unique metabolic properties, and its potential formation by CYP4A/4F enzymes, which are implicated in metabolic regulation, provides a plausible link. Furthermore, the established role of other hydroxylated fatty acids as signaling molecules, particularly through PPARs, suggests that 13-hydroxytridecanoic acid could have similar functions. This technical guide has outlined the hypothetical basis for its involvement in metabolic health and provided a roadmap for the necessary research to validate its potential as a biomarker. The exploration of this and other understudied metabolites may open new avenues for the diagnosis and treatment of metabolic diseases.

References

- 1. NF-κB, inflammation and metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic and growth inhibitory effects of conjugated fatty acids in the cell line HT-29 with special regard to the conversion of t11,t13-CLA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structural control of cytochrome P450-catalyzed ω-hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Synergistic and Opposing Roles of ω-Fatty Acid Hydroxylase (CYP4A11) and ω-1 Fatty Acid Hydroxylase (CYP2E1) in Chronic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The curious family of cytochrome P450 4F fatty acid ω-hydroxylases: recent developments in their function and relevance for human health - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PharmVar GeneFocus: CYP4F2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CYP4F2 - Wikipedia [en.wikipedia.org]

- 9. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 13-Hydroxytridecanoic Acid in Plant and Fungal Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

13-Hydroxytridecanoic acid, an odd-chain hydroxy fatty acid, is an emerging molecule of interest in the complex interplay between plants and fungi. While research directly focusing on this specific compound is nascent, its structural similarity to other well-characterized oxylipins suggests a significant role in signaling and defense mechanisms. This guide synthesizes the current understanding, drawing parallels from related compounds, and provides a framework for future research. Evidence points towards its potential involvement in plant defense responses against fungal pathogens and as a modulator of fungal development. This document outlines its presumed functions, offers detailed experimental protocols for its study, and presents hypothetical signaling pathways to guide further investigation.

Introduction

Fatty acids and their derivatives, collectively known as oxylipins, are crucial players in a vast array of biological processes in both plants and fungi.[1] These molecules are not only essential components of cell membranes but also act as potent signaling molecules in development and stress responses.[2] In the context of plant-pathogen interactions, oxylipins are central to the plant's defense arsenal and are also utilized by fungi for communication and modulation of host responses.[3][4][5][6][7]

13-Hydroxytridecanoic acid is an odd-chain hydroxy fatty acid, a class of molecules that is less abundant than their even-chain counterparts. Its biosynthesis is thought to initiate from a propionyl-CoA primer instead of the more common acetyl-CoA.[8] While direct evidence for the widespread presence and function of 13-hydroxytridecanoic acid is limited, the documented antifungal activity of a closely related compound, 13-oxo-trideca-9,11-dienoic acid, in soybean points to a probable role in plant defense.[4] This guide will explore the hypothesized functions of 13-hydroxytridecanoic acid in both plant and fungal systems, based on the broader knowledge of oxylipin biology.

Function in Plant Systems

In plants, hydroxy fatty acids are key components of the cutin and suberin polymers, which form protective barriers on the plant surface.[9] Beyond this structural role, they are increasingly recognized for their signaling functions in plant defense.

Putative Role in Plant Defense

It is hypothesized that 13-hydroxytridecanoic acid may function as a signaling molecule in plant defense, similar to other C16 and C18 hydroxy fatty acids. These molecules can be released from the cell wall during fungal attack and act as elicitors of defense responses. The antifungal properties of the related 13-oxo-trideca-9,11-dienoic acid, which is formed from 13-hydroperoxylinolenic acid in elicitor-treated soybean cotyledons, strongly support this hypothesis.[4]

Potential defense-related functions include:

-

Elicitation of Phytoalexins: Acting as a signal to induce the production of antimicrobial compounds (phytoalexins).

-

Induction of Defense Genes: Triggering the expression of genes involved in the plant's defense response.

-

Reinforcement of Cell Walls: Serving as a monomer for the rapid polymerization of protective barriers at the site of infection.

Biosynthesis of 13-Hydroxytridecanoic Acid in Plants

The biosynthesis of odd-chain fatty acids like tridecanoic acid is initiated with propionyl-CoA. The subsequent hydroxylation at the 13th position is likely catalyzed by a cytochrome P450 monooxygenase.[10][11][12][13][14] These enzymes are known to be involved in the hydroxylation of various fatty acids in plants.[10]

Function in Fungal Systems

In fungi, oxylipins are known to regulate development, including sporulation and the production of secondary metabolites.[3][4][6][7] They can also act as virulence factors, modulating the host's immune response.

Potential as an Antifungal Agent

The primary proposed mechanism of action for antifungal fatty acids is the disruption of the fungal cell membrane's integrity.[15][16][17] It is plausible that 13-hydroxytridecanoic acid shares this mechanism, leading to increased membrane permeability and eventual cell death.

Role in Fungal Development

Oxylipins can act as signaling molecules within fungal populations, influencing processes such as spore germination and mycelial growth.[3][4][6][7] The effect of 13-hydroxytridecanoic acid on fungal development is an area ripe for investigation.

Quantitative Data

| Compound | Target Fungi | Activity Metric (MIC/IC50) | Reference |

| 13-oxo-trideca-9,11-dienoic acid | Unspecified antifungal activity | Not quantified | [4] |

| 3-hydroxydecanoic acid | Penicillium roqueforti, Aspergillus nidulans | 25-50 µg/mL (MIC) | [18] |

| 3-hydroxydodecanoic acid | Penicillium roqueforti, Aspergillus nidulans | 25-50 µg/mL (MIC) | [18] |

| 3-hydroxytetradecanoic acid | Penicillium roqueforti, Aspergillus nidulans | 50->100 µg/mL (MIC) | [18] |

| Coriolic acid | Leptosphaeria maculans, Aspergillus niger | Strong activity (not quantified) | [15] |

MIC: Minimum Inhibitory Concentration IC50: Half-maximal Inhibitory Concentration

Experimental Protocols

The following protocols are adapted from established methods for fatty acid analysis and can be applied to the study of 13-hydroxytridecanoic acid.

Extraction of 13-Hydroxytridecanoic Acid from Plant and Fungal Tissues

This protocol describes a general method for the extraction of total fatty acids.

Materials:

-

Plant or fungal tissue

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Internal standard (e.g., a deuterated version of the analyte or a structurally similar odd-chain fatty acid)

-

Glass centrifuge tubes

-

Nitrogen gas stream

Procedure:

-

Homogenize 100 mg of fresh tissue in a glass tube.

-

Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

-

Add a known amount of internal standard.

-

Vortex vigorously for 2 minutes.

-

Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds.

-

Centrifuge at 2,000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen gas.

-

The dried extract can then be used for derivatization and analysis.

Derivatization for GC-MS Analysis

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the carboxylic acid group of the fatty acid needs to be derivatized to a more volatile ester.

Materials:

-

Dried lipid extract

-

BF3-methanol solution (14% w/v)

-

Hexane

-

Saturated NaCl solution

Procedure:

-

Add 1 mL of BF3-methanol solution to the dried lipid extract.

-

Heat at 60°C for 30 minutes.

-

Cool to room temperature.

-

Add 1 mL of hexane and 1 mL of saturated NaCl solution.

-

Vortex and centrifuge to separate the phases.

-

The upper hexane layer containing the fatty acid methyl esters (FAMEs) is collected for GC-MS analysis.

Quantification by GC-MS

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Appropriate capillary column (e.g., a wax or polar-phase column)

Procedure:

-

Inject the FAME sample into the GC-MS.

-

Use a suitable temperature program to separate the FAMEs.

-

Monitor for the characteristic mass fragments of the methyl ester of 13-hydroxytridecanoic acid. The exact mass of the parent ion would be a key identifier.

-

Quantify the amount of 13-hydroxytridecanoic acid by comparing the peak area of the analyte to that of the internal standard.

Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS can be used for the analysis of underivatized fatty acids.

Instrumentation:

-

Liquid chromatograph coupled to a mass spectrometer (LC-MS)

-

C18 reverse-phase column

Procedure:

-

Dissolve the dried lipid extract in a suitable solvent (e.g., methanol).

-

Inject the sample into the LC-MS.

-

Use a gradient elution program with solvents such as water, acetonitrile, and isopropanol, often with additives like formic acid or ammonium acetate to improve ionization.

-

Monitor for the [M-H]- ion of 13-hydroxytridecanoic acid in negative ion mode.

-

Quantify using an internal standard.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a hypothetical signaling pathway for 13-hydroxytridecanoic acid in plant defense and a general workflow for its analysis.

Caption: Hypothetical signaling pathway of 13-hydroxytridecanoic acid in plant defense.

Caption: General experimental workflow for the analysis of 13-hydroxytridecanoic acid.

Conclusion and Future Directions

While direct research on 13-hydroxytridecanoic acid is in its early stages, the existing body of knowledge on oxylipins provides a strong foundation for hypothesizing its functions in plant and fungal systems. Its likely roles as a component of plant defense signaling and as a modulator of fungal growth present exciting avenues for future research. The development of specific analytical standards and the use of advanced lipidomics platforms will be crucial for definitively elucidating its presence and concentrations in various biological contexts. Furthermore, genetic studies using plant mutants with altered odd-chain fatty acid metabolism and transcriptomic analyses of fungal responses to 13-hydroxytridecanoic acid will be instrumental in uncovering its precise biological roles and signaling pathways. Such research holds the potential to unveil new targets for the development of novel antifungal agents and strategies for enhancing plant disease resistance.

References

- 1. Fatty Acid-derived signals in plant defense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fight Hard or Die Trying: Current Status of Lipid Signaling during Plant–Pathogen Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxylipins as developmental and host-fungal communication signals [pubmed.ncbi.nlm.nih.gov]

- 4. Fatty Acids and Oxylipins as Antifungal and Anti-Mycotoxin Agents in Food: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Production of cross-kingdom oxylipins by pathogenic fungi: An update on their role in development and pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The regulatory functions of oxylipins in fungi: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role of oxylipins and other lipid mediators in fungal pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MHP1 and MHL generate odd-chain fatty acids from 2-hydroxy fatty acids in sphingolipids and are related to immunity in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. omega-Hydroxylation of epoxy- and hydroxy-fatty acids by CYP94A1: possible involvement in plant defence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cytochrome P450 metabolizing fatty acids in plants: characterization and physiological roles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Allylic hydroxylation of triterpenoids by a plant cytochrome P450 triggers key chemical transformations that produce a variety of bitter compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytochrome P450 Family Member CYP704B2 Catalyzes the ω -Hydroxylation of Fatty Acids and Is Required for Anther Cutin Biosynthesis and Pollen Exine Formation in Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Allylic hydroxylation of triterpenoids by a plant cytochrome P450 triggers key chemical transformations that produce a variety of bitter compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Potential of Fatty Acids and Their Derivatives as Antifungal Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mechanistic Insight Into the Antifungal Effects of a Fatty Acid Derivative Against Drug-Resistant Fungal Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Mechanistic Insight Into the Antifungal Effects of a Fatty Acid Derivative Against Drug-Resistant Fungal Infections [frontiersin.org]

- 18. Antifungal 3-Hydroxy Fatty Acids from Lactobacillus plantarum MiLAB 14 - PMC [pmc.ncbi.nlm.nih.gov]

A Preliminary Toxicological Investigation of 13-Hydroxytridecanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Hydroxytridecanoic acid is a long-chain hydroxy fatty acid. While its direct toxicological profile remains largely uncharacterized in publicly available literature, this document serves as a preliminary investigation into its potential toxicity. By examining the biological activities of structurally similar compounds and outlining a comprehensive toxicological testing strategy, this guide provides a foundational framework for future research. This whitepaper details proposed experimental protocols, data presentation templates, and visual representations of potential mechanisms and workflows to guide the initial toxicological assessment of 13-hydroxytridecanoic acid.

Introduction

13-Hydroxytridecanoic acid (C13H26O3) is an odd-chain hydroxy fatty acid.[1] While its parent compound, tridecanoic acid, is known to be a saturated fatty acid with roles in metabolism, the introduction of a hydroxyl group can significantly alter its biological properties.[2][3] Odd-chain fatty acids are metabolized to propionyl-CoA, which can enter the tricarboxylic acid (TCA) cycle, distinguishing them from even-chain fatty acids.[2] The presence of a hydroxyl group may influence its interaction with cellular membranes, enzymes, and signaling pathways. Given the increasing interest in novel fatty acids for therapeutic and industrial applications, a thorough understanding of their safety profile is paramount. This document outlines a proposed preliminary investigation into the toxicity of 13-hydroxytridecanoic acid.

Physicochemical Properties

A summary of the known physicochemical properties of 13-hydroxytridecanoic acid is presented in Table 1. These properties are essential for designing toxicological experiments, particularly for determining appropriate solvents and concentrations.

| Property | Value | Source |

| Molecular Formula | C13H26O3 | [1] |

| Molecular Weight | 230.34 g/mol | [1][4] |

| Appearance | Colorless to yellowish liquid | [1] |

| Solubility | Soluble in ethanol, ethers, and fatty esters; insoluble in water | [1] |

| Melting Point | ~40-42 °C | [1] |

Potential Toxicological Mechanisms of Related Compounds

Based on these findings, a potential mechanism of toxicity for 13-hydroxytridecanoic acid could involve the modulation of ion channels. A hypothetical signaling pathway is depicted below.

Proposed Experimental Protocols for Toxicity Assessment

A tiered approach is recommended for the preliminary toxicological investigation of 13-hydroxytridecanoic acid, starting with in vitro assays and potentially progressing to in vivo studies based on initial findings.

Tier 1: In Vitro Toxicity Screening

The initial phase focuses on assessing the cytotoxic potential and specific cellular effects of 13-hydroxytridecanoic acid in relevant cell lines.

Experimental Workflow:

Detailed Methodologies:

-

Cell Viability (MTT Assay):

-

Seed cells (e.g., HepG2 for hepatotoxicity, SH-SY5Y for neurotoxicity) in 96-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of 13-hydroxytridecanoic acid in the appropriate cell culture medium. Given its solubility, ethanol or DMSO may be used as a vehicle, with a final concentration not exceeding 0.1% to avoid solvent-induced toxicity.

-

Replace the medium with the prepared dilutions and incubate for 24, 48, and 72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Add solubilization solution (e.g., DMSO) and measure the absorbance at 570 nm.

-

Calculate cell viability as a percentage of the vehicle control.

-

-

Membrane Integrity (LDH Assay):

-

Following the same treatment protocol as the MTT assay, collect the cell culture supernatant.

-

Use a commercial LDH cytotoxicity kit to measure the amount of lactate dehydrogenase released from damaged cells.

-

Measure the absorbance according to the manufacturer's instructions.

-

Calculate cytotoxicity as a percentage of the positive control (lysis buffer).

-

-

Ion Channel Activity (Patch-Clamp Electrophysiology):

-

Use cells expressing specific ion channels of interest (e.g., HEK293 cells transfected with NaV1.2).

-

Perform whole-cell patch-clamp recordings to measure ion currents in the absence and presence of varying concentrations of 13-hydroxytridecanoic acid.

-

Analyze changes in current amplitude, voltage-dependence of activation and inactivation, and recovery from inactivation.

-

Tier 2: In Vivo Acute Toxicity Study (Proposed)

Should in vitro studies indicate significant biological activity, a preliminary in vivo study in a rodent model would be the next logical step.

Experimental Protocol (Based on OECD Guideline 420):

-

Animals: Use healthy, young adult female rodents (e.g., Sprague-Dawley rats).

-

Housing: House animals in standard conditions with ad libitum access to food and water.

-

Dose Administration: Administer 13-hydroxytridecanoic acid via oral gavage or intraperitoneal injection at a starting dose (e.g., 300 mg/kg), based on in vitro data. The compound should be formulated in a suitable vehicle (e.g., corn oil).

-

Observation: Observe animals for clinical signs of toxicity and mortality at regular intervals for 14 days.

-

Data Collection: Record body weight changes, food and water consumption, and any observed clinical signs.

-

Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

Data Presentation

Quantitative data from the proposed studies should be summarized in clear, structured tables for easy comparison.

Table 2: Hypothetical In Vitro Cytotoxicity Data for 13-Hydroxytridecanoic Acid

| Cell Line | Assay | Exposure Time (hours) | IC50 (µM) |

| HepG2 | MTT | 24 | |

| 48 | |||

| 72 | |||

| SH-SY5Y | MTT | 24 | |

| 48 | |||

| 72 | |||

| HEK293 | LDH | 24 | |

| 48 | |||

| 72 |

Table 3: Hypothetical In Vivo Acute Oral Toxicity Data for 13-Hydroxytridecanoic Acid in Rats

| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs | Body Weight Change (%) |

| Vehicle Control | 5 | |||

| 300 | 5 | |||

| 2000 | 5 |

Conclusion and Future Directions

This document provides a roadmap for the preliminary toxicological investigation of 13-hydroxytridecanoic acid. The absence of existing toxicity data necessitates a systematic approach, beginning with in vitro screening to identify potential hazards and mechanisms of action. The proposed workflows and experimental designs are based on standard toxicological practices and insights from related fatty acid compounds. The findings from these initial studies will be crucial in determining the safety profile of 13-hydroxytridecanoic acid and will guide decisions regarding its potential for further development in various applications. Future research should focus on more detailed mechanistic studies, chronic toxicity, and metabolism of this compound.

References

- 1. chembk.com [chembk.com]

- 2. news-medical.net [news-medical.net]

- 3. Tridecanoic acid | C13H26O2 | CID 12530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Hydroxytridecanoic acid | C13H26O3 | CID 5282901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. In Silico Screening Identification of Fatty Acids and Fatty Acid Derivatives with Antiseizure Activity: In Vitro and In Vivo Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Importance of 3-Hydroxy Fatty Acid Composition of Lipopeptides for Biosurfactant Activity - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of 13-Hydroxytridecanoic Acid Protein Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-hydroxytridecanoic acid (13-HOTrE) is an endogenous oxidized lipid mediator derived from α-linolenic acid, an omega-3 polyunsaturated fatty acid. Emerging evidence highlights its role in modulating inflammatory pathways, positioning it as a molecule of significant interest for therapeutic development. A crucial aspect of understanding its biological function and for the rational design of novel therapeutics is the identification and characterization of its protein binding partners. This technical guide provides a comprehensive overview of in silico methodologies for predicting the protein binding of 13-HOTrE, supplemented with detailed experimental protocols for validation. The guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this bioactive lipid.

Introduction to 13-Hydroxytridecanoic Acid (13-HOTrE)

13-HOTrE is a hydroxy fatty acid produced via the enzymatic oxidation of α-linolenic acid (ALA). It has been demonstrated to possess anti-inflammatory properties, notably through the inactivation of the NLRP3 inflammasome, a key component of the innate immune system. This anti-inflammatory effect is mediated, at least in part, through the activation of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) signaling pathway.[1][2] The ability of 13-HOTrE to interact with and modulate the activity of specific proteins underscores the importance of identifying its full spectrum of molecular targets to elucidate its mechanisms of action and explore its therapeutic potential.

In Silico Prediction of 13-HOTrE Protein Binding

In silico approaches offer a rapid and cost-effective means to predict and analyze the interactions between small molecules like 13-HOTrE and their protein targets. These computational methods are invaluable for generating hypotheses that can be subsequently validated experimentally.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is widely used to predict the binding mode and affinity of small molecules to proteins.

A typical molecular docking workflow for predicting 13-HOTrE binding involves:

-

Preparation of the 13-HOTrE structure: A 3D structure of 13-HOTrE is generated and optimized using computational chemistry software.

-

Identification and preparation of the target protein: Potential protein targets, such as PPAR-γ, are identified from the literature or through homology modeling. The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Docking simulation: A docking algorithm is used to explore the conformational space of the ligand within the binding site of the protein, generating a series of possible binding poses.

-

Scoring and analysis: The generated poses are ranked using a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between 13-HOTrE and the protein.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a more dynamic and detailed view of the protein-ligand interaction by simulating the movement of atoms over time. MD simulations can be used to assess the stability of the docked complex and to calculate binding free energies.

The steps for an MD simulation of a 13-HOTrE-protein complex are:

-

System setup: The docked complex is placed in a simulation box filled with water molecules and ions to mimic a physiological environment.

-

Minimization and equilibration: The system is energy-minimized to remove steric clashes and then gradually heated and equilibrated to the desired temperature and pressure.

-

Production run: A long-time simulation is performed to sample the conformational landscape of the complex.

-

Trajectory analysis: The simulation trajectory is analyzed to assess the stability of the binding pose, identify key interactions, and calculate binding free energies using methods like MM/PBSA or MM/GBSA.

Machine Learning Approaches

Machine learning models can be trained on existing data of lipid-protein interactions to predict new binding partners for fatty acids like 13-HOTrE. These models can learn complex patterns from large datasets and make predictions based on the physicochemical properties of both the lipid and the protein.

Potential Protein Targets and Binding Affinity Data

While direct quantitative binding data for 13-HOTrE is limited in the current literature, studies on structurally similar hydroxy fatty acids, such as 9-hydroxyoctadecadienoic acid (9-HODE) and 13-hydroxyoctadecadienoic acid (13-HODE), provide valuable insights into potential protein targets and binding affinities. PPAR-γ is a well-established receptor for various fatty acids and their metabolites.[3][4][5][6][7] The table below summarizes available data for these related compounds, which can serve as a proxy for estimating the potential binding affinity of 13-HOTrE.

| Ligand | Protein Target | Method | Binding Affinity (Kd) | Reference |

| 9-HODE | PPAR-γ | In silico docking, Luciferase reporter assay | Not explicitly quantified, but shown to be a ligand and agonist | [3][4][5][7][8] |

| 13-HODE | PPAR-γ | In silico docking, Luciferase reporter assay | Not explicitly quantified, but shown to be a ligand and agonist | [3][4][5][6][7][8][9][10] |

| 13-oxo-ODE | PPAR-γ | Radioligand binding assay | Demonstrated direct binding | [11] |

Note: The absence of a precise Kd value for 13-HOTrE highlights a key area for future experimental investigation. The data for HODE isomers strongly suggest that 13-HOTrE is a likely ligand for PPAR-γ.